

"3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone" synthesis pathway

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-2',3'-
dimethylpropiophenone

CAS No.: 898787-94-5

Cat. No.: B3023822

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Technical Synthesis Guide: **3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone**

Executive Summary

This technical guide details the synthesis pathway for **3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone** (systematically: 1-(2,3-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one). This molecule belongs to the dihydrochalcone class, a structural scaffold frequently utilized in the development of central muscle relaxants (analogous to Tolperisone) and antispasmodics.

The critical challenge in this synthesis is the chemoselective reduction of the

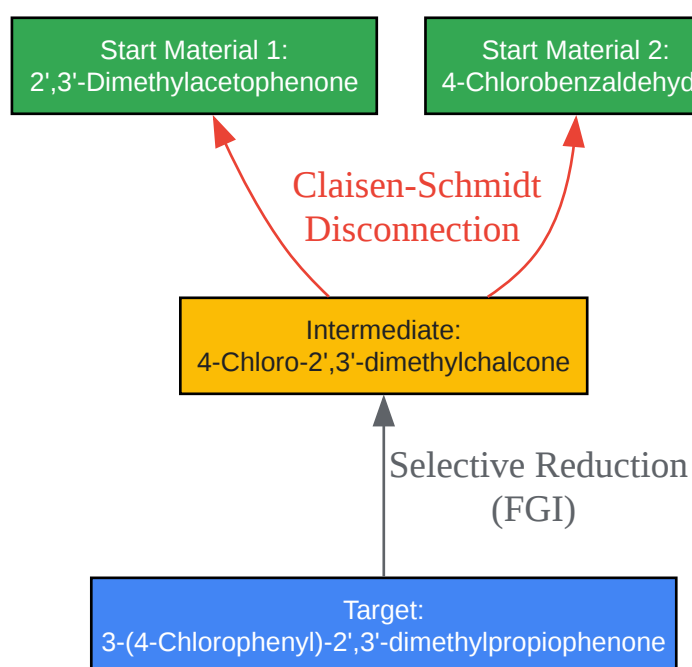
-unsaturated intermediate without effecting the dehalogenation of the para-chloro substituent or reducing the carbonyl moiety. This guide prioritizes a scalable, two-step Claisen-Schmidt Condensation followed by Transfer Hydrogenation protocol, which offers superior regioselectivity compared to direct Friedel-Crafts acylation.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule into commercially available precursors. The strategic bond disconnection occurs at the C2-C3 bond (relative to the carbonyl) or the olefinic bond of the precursor.

Pathway Logic:

- Target: **3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone**.
- Precursor: 4-Chloro-2',3'-dimethylchalcone (via Functional Group Interconversion - FGI).
- Starting Materials: 2',3'-Dimethylacetophenone + 4-Chlorobenzaldehyde.



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Figure 1: Retrosynthetic disconnection strategy identifying the chalcone intermediate as the synthetic linchpin.

Primary Synthesis Pathway: The Chalcone Route

This route is preferred for its high atom economy and the avoidance of isomer separation issues common in Friedel-Crafts alkylations of xylenes.

Step 1: Claisen-Schmidt Condensation

The formation of the chalcone intermediate is driven by a base-catalyzed aldol condensation followed by dehydration.^{[1][2]}

- Reagents: 2',3'-Dimethylacetophenone, 4-Chlorobenzaldehyde, NaOH (aq), Ethanol.
- Mechanism: Enolate formation at the acetophenone methyl group

Nucleophilic attack on aldehyde

-elimination of water.

Experimental Protocol:

- Charge: In a 500 mL round-bottom flask, dissolve 2',3'-dimethylacetophenone (1.0 eq, 50 mmol) and 4-chlorobenzaldehyde (1.0 eq, 50 mmol) in 95% Ethanol (150 mL).
- Catalysis: Add 10% NaOH solution (25 mL) dropwise over 10 minutes while stirring at room temperature.
- Reaction: Stir the mixture at 25–30°C for 4–6 hours. A heavy precipitate (the chalcone) typically forms.
- Work-up: Cool the mixture to 0–5°C in an ice bath for 30 minutes. Filter the solid precipitate.
- Purification: Wash the cake with cold water (3 x 50 mL) until neutral pH, then with cold ethanol (20 mL). Recrystallize from hot ethanol if purity <98% by HPLC.

Key Data Points:

Parameter	Specification
Yield	85–92%
Appearance	Pale yellow crystalline solid
Melting Point	Approx. 110–115°C (Derivative dependent)

| Critical Control | Temperature must remain $<35^{\circ}\text{C}$ to prevent Cannizzaro side reaction of the aldehyde. |

Step 2: Chemoselective Transfer Hydrogenation

Standard catalytic hydrogenation (H_2 , Pd/C) poses a high risk of dehalogenating the aromatic chlorine. Therefore, a Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate is recommended to reduce the alkene while preserving the C-Cl bond [1].

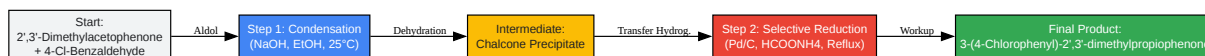
- Reagents: Chalcone intermediate, Ammonium Formate, 10% Pd/C, Methanol/THF.
- Mechanism: In situ generation of H-Pd species; formate acts as the hydrogen donor.

Experimental Protocol:

- Charge: Suspend the chalcone intermediate (10 mmol) in Methanol/THF (2:1 ratio, 50 mL).
- Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) under a nitrogen blanket.
- Donor Addition: Add Ammonium Formate (5.0 eq) in a single portion.
- Reaction: Reflux the mixture (approx. $60\text{--}65^{\circ}\text{C}$) for 1–2 hours. Monitor via TLC/HPLC for disappearance of the alkene.
- Work-up: Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with warm methanol.
- Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water, dry over MgSO_4 , and concentrate to yield the target dihydrochalcone.

Alternative (Non-Catalytic): If Pd/C costs are prohibitive, the Zn/ NH_4Cl system in Ethanol/Water is a proven, mild alternative for selective C=C reduction in conjugated systems [2].

Process Workflow Diagram



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Figure 2: Step-by-step process flow from raw materials to isolated API intermediate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesis, the following analytical markers must be verified.

Technique	Diagnostic Marker	Purpose
1H NMR (CDCl ₃)	2.9–3.3 ppm (2 x Triplet or Multiplet)	Confirms saturation of the C=C double bond (disappearance of vinylic protons at 7.4–7.8 ppm).
1H NMR (CDCl ₃)	2.3 ppm (Singlets)	Confirms presence of 2',3'-dimethyl groups.
IR Spectroscopy	~1680 cm ⁻¹ (C=O stretch)	Confirms ketone integrity (Shift from ~1660 cm ⁻¹ in chalcone).
HPLC	Purity > 98.5%	Ensure removal of unreacted aldehyde and dimeric side products.
Mass Spec (ESI)	M+ [272/274] ratio 3:1	Confirms presence of Chlorine isotope pattern (preservation of Cl).

Safety & Scale-Up Considerations

- **Exotherm Control:** The Claisen-Schmidt addition of NaOH is exothermic. On a kilo-scale, active cooling is required to maintain T < 30°C.

- Hydrogenation Safety: While Transfer Hydrogenation avoids high-pressure H₂ gas, the generation of CO₂ and NH₃ gases requires adequate venting. If using standard H₂ gas, grounding and explosion-proof equipment are mandatory.
- Regiochemistry (Alternative Route Warning): Avoid the Friedel-Crafts route (o-xylene + acid chloride). Acylation of o-xylene typically yields a mixture of 3,4-dimethyl and 2,3-dimethyl isomers, which are difficult to separate by crystallization [3]. The chalcone route described above guarantees the correct 2',3'-substitution pattern because the starting material (2',3'-dimethylacetophenone) is pre-defined.

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